molecular formula C10H13NO B1428373 Benzenamine, 4-[(2-propen-1-yloxy)methyl]- CAS No. 235415-71-1

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-

Cat. No.: B1428373
CAS No.: 235415-71-1
M. Wt: 163.22 g/mol
InChI Key: ROAQDCVXVLUNKB-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-: is an organic compound belonging to the class of anilines. . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- can undergo oxidation reactions to form corresponding nitro compounds or quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Nitrobenzenes, quinones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids.

Scientific Research Applications

Chemistry: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules and its interactions with biological systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials with specialized properties.

Comparison with Similar Compounds

    Benzenamine, 4-methyl-: Similar structure but lacks the allyloxy group.

    Benzenamine, 4-ethoxy-: Contains an ethoxy group instead of an allyloxy group.

    Benzenamine, 4-methoxy-: Contains a methoxy group instead of an allyloxy group.

Uniqueness: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

4-(prop-2-enoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQDCVXVLUNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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